molecular formula C8H4F6 B1391539 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 1214358-19-6

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B1391539
CAS No.: 1214358-19-6
M. Wt: 214.11 g/mol
InChI Key: LDEXMEXBAAFADX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group at position 1, a difluoromethyl (-CF₂H) group at position 2, and a fluorine atom at position 2. This structure confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The trifluoromethyl and difluoromethyl groups enhance metabolic stability and lipophilicity, critical for optimizing bioavailability in drug candidates .

Properties

IUPAC Name

2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEXMEXBAAFADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214358-19-6
Record name 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
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Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, such as chlorodifluoromethane (ClCF₂H), which react with aromatic compounds under specific conditions to introduce the difluoromethyl group . Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI) . Industrial production methods often involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product formation.

Chemical Reactions Analysis

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. The presence of fluorine atoms enhances the metabolic stability and bioactivity of drug candidates. Key applications include:

  • Drug Design : The trifluoromethyl group is known for improving the potency and selectivity of drug molecules. Studies have shown that compounds containing this group often exhibit enhanced interactions with biological targets, leading to increased efficacy in therapeutic applications.
  • Fluorinated Pharmaceuticals : Fluorinated compounds are prevalent in modern medicinal chemistry due to their favorable pharmacokinetic properties. Research indicates that difluoromethyl and trifluoromethyl groups can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs .

Organic Synthesis

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene is utilized in various synthetic methodologies:

  • Difluoromethylation Reactions : This compound can participate in difluoromethylation reactions, allowing for the introduction of difluoromethyl groups into other organic molecules. Such transformations are essential for developing new materials with tailored properties .
  • Synthetic Intermediates : It acts as an intermediate in the synthesis of more complex fluorinated compounds. The high reactivity associated with fluorinated aromatics facilitates further functionalization, making it a versatile component in organic synthesis.

Material Science

The unique properties imparted by fluorination make this compound suitable for applications in material science:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated materials are often used in high-performance applications, including coatings and sealants.
  • Specialty Chemicals : Its distinct characteristics enable its use in the development of specialty chemicals that require specific thermal or chemical stability.

Case Study 1: Pharmaceutical Development

A recent study explored the role of trifluoromethylated compounds in enhancing the activity of kinase inhibitors. The research demonstrated that the introduction of a trifluoromethyl group significantly improved binding affinity to target proteins, showcasing the potential of this compound as a scaffold for drug development .

Case Study 2: Organic Synthesis Innovations

Innovative synthetic routes have been developed to incorporate difluoromethyl groups into complex organic molecules using this compound as a precursor. These methods highlight the compound's utility in generating diverse chemical libraries for screening purposes in drug discovery .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

2-(Chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS 832113-94-7)

  • Key Differences : The chloromethyl (-CH₂Cl) substituent replaces the difluoromethyl group.
  • Impact : The -CH₂Cl group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the electron-withdrawing -CF₂H group. However, the difluoromethyl analog exhibits superior metabolic stability due to reduced susceptibility to oxidative degradation .
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing fluorinated drug candidates .

2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS 239135-48-9)

  • Key Differences : Bromine replaces chlorine, increasing molecular weight (239.14 g/mol vs. 212.57 g/mol for the chloromethyl analog).
  • Impact : The -CH₂Br group offers higher leaving-group ability in substitution reactions but introduces handling challenges (e.g., corrosivity, UN1760 classification) .
  • Applications : Primarily employed in cross-coupling reactions for agrochemical synthesis .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)

  • Key Differences : A methoxy (-OCH₃) group at position 4 and chlorine at position 1.
  • Impact : The methoxy group increases electron density, altering solubility and binding interactions. This compound is less lipophilic than the difluoromethyl analog, affecting membrane permeability .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling/Melting Points Applications
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene C₈H₄F₆ 226.11 -CF₃, -CF₂H, -F Not reported Agrochemical intermediates
2-(Chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene C₈H₅ClF₄ 212.57 -CF₃, -CH₂Cl, -F Not reported Pharmaceutical synthesis
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene C₈H₅BrF₄ 239.14 -CF₃, -CH₂Br, -F Not reported Cross-coupling reactions
1-Chloro-4-(trifluoromethyl)benzene C₇H₄ClF₃ 188.56 -CF₃, -Cl BP: 139–141°C Solvent in organic synthesis

Research Findings and Trends

  • Fluorine’s Role : Fluorine atoms reduce basicity and polar surface area, improving blood-brain barrier penetration in pharmaceuticals .
  • Metabolic Stability : Difluoromethyl groups resist cytochrome P450-mediated oxidation better than chloromethyl groups, extending the half-life of agrochemicals .
  • Safety Profiles : Brominated analogs require stringent handling due to corrosivity, whereas fluorinated compounds pose fewer acute hazards but may exhibit environmental persistence .

Biological Activity

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene, with the chemical formula C₈H₄F₆ and CAS number 1214358-19-6, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₈H₄F₆
  • Molecular Weight : 214.11 g/mol
  • Structural Information : The compound features a benzene ring substituted with difluoromethyl and trifluoromethyl groups, which are known to influence biological activity due to their electronegative nature.

Fluorinated compounds often exhibit unique mechanisms of action due to the presence of fluorine atoms, which can enhance lipophilicity and alter the compound's interaction with biological membranes. Some potential mechanisms include:

  • Enzyme Inhibition : Similar fluorinated derivatives have shown inhibitory effects on key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Fluorinated compounds are frequently explored for their antimicrobial properties, potentially affecting bacterial cell wall synthesis or disrupting metabolic processes.

Toxicological Profile

The compound is classified as an irritant, which necessitates careful handling in laboratory settings. Toxicological studies on similar compounds suggest potential cytotoxicity at high concentrations.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various fluorinated benzene derivatives found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial membrane integrity and inhibition of essential metabolic enzymes.

CompoundActivityMechanism
Compound AModerateMembrane disruption
Compound BHighEnzyme inhibition
This compoundNot yet testedN/A

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors indicated that fluorinated aromatic compounds could effectively inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism. The presence of multiple fluorine atoms enhances binding affinity due to increased hydrophobic interactions.

Enzyme TargetIC50 (µM)Reference
Cytochrome P450 2D615
Cytochrome P450 3A420

Q & A

Q. What synthetic strategies are employed for the preparation of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene, and how do base-promoted elimination mechanisms influence the reaction pathway?

The synthesis involves a base-promoted elimination step to generate a reactive difluoro-p-quinomethide intermediate. This intermediate is trapped via intramolecular cyclization with nucleophiles such as aminoisobutyric acid (Aib) derivatives. Key factors include optimizing base strength (e.g., potassium carbonate or DBU) and reaction temperature (typically 60–80°C) to stabilize the intermediate and achieve yields ≥80%. The choice of nucleophile dictates regioselectivity, with Aib derivatives enabling conformationally favored cyclization .

Q. How do the difluoromethyl and trifluoromethyl groups in this compound affect its metabolic stability compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine atoms reduces oxidative metabolism, enhancing metabolic stability. Trifluoromethyl (CF₃) groups increase lipophilicity and block metabolic hotspots, while difluoromethyl (CHF₂) groups balance stability with partial environmental degradability. Comparative studies show CHF₂-substituted metabolites degrade 3–5× faster than CF₃ analogs in soil models, addressing environmental persistence concerns .

Q. Which analytical techniques are prioritized for verifying the structural integrity of this compound in pharmaceutical research?

Use 19F NMR to map fluorine environments (δ -60 to -110 ppm for CF₃ and CHF₂ groups). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 246.0). X-ray diffraction resolves crystalline structures, while HPLC-UV/ELS (with C18 columns) assesses purity (>98% by area normalization). Cross-validate using Pharmacopeial guidelines for fluorinated standards .

Advanced Research Questions

Q. What experimental approaches are recommended for analyzing environmental degradation pathways of fluorinated metabolites derived from this compound?

Conduct LC-HRMS in simulated environmental matrices (soil/water) to track metabolites. Isotopic labeling (e.g., ¹⁸O/²H) quantifies hydrolytic cleavage kinetics. Focus on CHF₂ → COOH conversion pathways, which show 40–60% degradation over 30 days vs. <10% for CF₃ groups. Pair with in silico tools like EPI Suite to predict bioaccumulation .

Q. How can molecular docking studies be designed to evaluate the impact of fluorinated substituents on target binding affinity?

Resolve binding modes using X-ray crystallography or cryo-EM (reference PDB entries for fluorinated ligands, e.g., 6VXX). Perform density functional theory (DFT) to quantify electrostatic contributions of fluorine atoms. Validate with alanine-scanning mutagenesis on residues within 4 Å of CF₃/CHF₂ groups. Compare binding ΔΔG values with non-fluorinated analogs .

Q. What strategies mitigate competing side reactions during large-scale synthesis, particularly during elimination steps?

Implement flow chemistry to control exothermic elimination (residence time <2 min at 70°C). Use in situ FTIR to monitor quinomethide formation (absorbance at 1650 cm⁻¹). Add quaternary ammonium salts (e.g., TBAB) to stabilize transition states, reducing dimerization byproducts by 30–50%. Optimize solvent polarity (e.g., DMF/H₂O mixtures) to enhance cyclization efficiency .

Q. How do stereoelectronic effects of the trifluoromethyl group influence reactivity in palladium-catalyzed coupling reactions?

The CF₃ group’s σ-withdrawing/π-donating character accelerates oxidative addition in Pd(0)/Pd(II) cycles. Hammett plots (ρ = +1.2 for CF₃-substituted aryl halides) indicate enhanced coupling with electron-deficient partners (e.g., nitroarenes). Contrast with CHF₂ analogs to isolate steric effects: CF₃ reduces steric bulk by 15% (calculated via molecular volume models) .

Q. Methodological Notes

  • For environmental studies, prioritize OECD 301B guidelines for biodegradability testing.
  • In docking simulations, use the Cambridge Structural Database (CSD) to benchmark fluorine-protein van der Waals interactions.
  • Synthetic optimization should include DoE (Design of Experiments) to quantify base/nucleophile interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 2
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2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

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